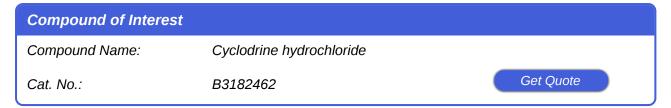


Cyclodrine Hydrochloride: A Comprehensive Physicochemical Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodrine hydrochloride is a synthetic cholinergic antagonist that exhibits activity at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[1][2][3][4] Its dual antagonism makes it a compound of interest for researchers investigating the cholinergic nervous system and its role in various physiological and pathological processes. This technical guide provides an in-depth overview of the known physicochemical properties of **Cyclodrine hydrochloride**, offering crucial data for its handling, formulation, and application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development and application. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Data Summary

The available quantitative physicochemical data for Cyclodrine and its hydrochloride salt are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.



Property	Value	Source
Molecular Formula	С19H30CINO3	[1][4]
Molecular Weight	355.9 g/mol	[1][3]
CAS Number	78853-39-1	[1][3]
Appearance	Solid	[2][3]
Color	Yellow	[2]
Solubility	10 mM in DMSO	[1]
Predicted XlogP (free base)	3.5	[5]
Melting Point	Data not available	_
рКа	Data not available	

Note: The XlogP value is a predicted value for the free base form of Cyclodrine and not the hydrochloride salt. Experimental determination of the logP for the hydrochloride salt is recommended for precise lipophilicity assessment. The melting point and pKa values for **Cyclodrine hydrochloride** have not been found in the reviewed literature.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physicochemical properties of a hydrochloride salt like **Cyclodrine hydrochloride**. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. The capillary method is a widely accepted technique for its determination.[6][7][8]

Principle: A small, powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which it melts is observed.

Apparatus:



- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- · Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of Cyclodrine hydrochloride is finely powdered using a mortar and pestle.[7]
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample.
 The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8]
- Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The substance is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the substance first begins to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting) are recorded. This range is reported as the melting point.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a hydrochloride salt, it indicates the pH at which the compound is 50% ionized. UV-Vis spectrophotometry is a common method for pKa determination, particularly for compounds with a chromophore.[9][10][11]

Principle: The ultraviolet absorbance of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Apparatus:



- UV-Vis spectrophotometer
- 96-well microtiter plate reader (optional, for higher throughput)
- pH meter
- A series of buffers covering a wide pH range (e.g., pH 1 to 13)
- Volumetric flasks and pipettes

Procedure:

- Solution Preparation: A stock solution of **Cyclodrine hydrochloride** is prepared in a suitable solvent (e.g., water or a co-solvent if necessary).
- pH Series: A series of solutions with different pH values are prepared by diluting the stock solution with the various buffers.
- UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded to identify the wavelength(s) at which the absorbance changes significantly with pH.
- Data Analysis: The absorbance at the selected wavelength is plotted against the pH. The
 resulting sigmoidal curve is analyzed, and the inflection point of the curve corresponds to the
 pKa of the compound.[9]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The shake-flask method is the traditional and most reliable method for its determination.[1][10][11][12][13]

Principle: The compound is partitioned between two immiscible liquids (n-octanol and water), and the concentration in each phase is measured after equilibrium is reached.

Apparatus:

Separatory funnels or centrifuge tubes



- Mechanical shaker
- Centrifuge
- Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)

Procedure:

- Phase Saturation: n-octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.
- Partitioning: A known amount of **Cyclodrine hydrochloride** is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.
- Concentration Analysis: The concentration of Cyclodrine hydrochloride in both the noctanol and aqueous phases is determined using a suitable analytical technique.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Mechanism of Action and Signaling Pathways

Cyclodrine hydrochloride acts as an antagonist at both muscarinic and nicotinic acetylcholine receptors.[1][2][3][4] This dual antagonism blocks the physiological effects of acetylcholine at these sites.



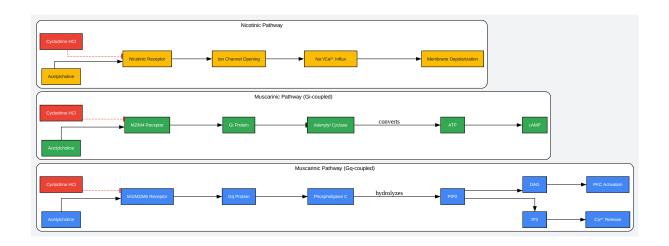
- Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs). There are five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C. M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14]
- Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺, which leads to depolarization of the cell membrane.[15][16]

By blocking these receptors, **Cyclodrine hydrochloride** can inhibit a wide range of cholinergic functions in both the central and peripheral nervous systems.

Visualizations

The following diagrams illustrate the signaling pathways antagonized by **Cyclodrine hydrochloride** and a typical experimental workflow for determining a key physicochemical property.

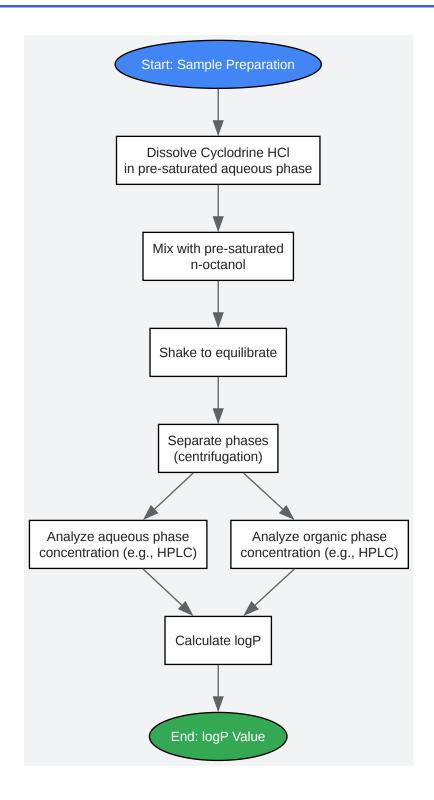




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Caption: Antagonistic action of Cyclodrine HCl on cholinergic signaling pathways.





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Caption: Experimental workflow for logP determination via the shake-flask method.



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